VinSpinIC
Description
Overview of Chemical Compound Discovery and Development Paradigms
The discovery and development of new chemical compounds is a systematic process that has evolved significantly over time. Historically, many drugs were discovered by identifying the active ingredients in traditional remedies or through serendipitous findings. wikipedia.org Modern drug discovery, however, is a more structured endeavor, often beginning with the identification of a biological target, such as a protein or enzyme, that is believed to play a role in a disease. patsnap.com
Once a target is identified and validated, the process of finding a "hit" molecule that interacts with this target begins. nih.gov This is often achieved through high-throughput screening (HTS), where large libraries of chemical compounds are tested for activity against the target. wikipedia.orgnih.gov More recent approaches include fragment-based lead discovery and the use of artificial intelligence to perform virtual screening of chemical compounds, which can be more efficient and cost-effective. wikipedia.orgnih.gov
Following the identification of a hit, a process of medicinal chemistry and lead optimization is undertaken to improve the compound's properties, such as its potency, selectivity, and metabolic stability. wikipedia.org This iterative cycle of design, synthesis, and testing is a critical phase in the development of a new chemical entity (NCE). nih.gov Promising lead compounds then move into preclinical testing, where their safety and efficacy are evaluated in laboratory and animal models before they can be considered for clinical trials in humans. patsnap.comprimescholars.com
Significance of Novel Chemical Entities in Advancing Scientific Understanding
Novel chemical entities (NCEs), which are newly developed compounds evaluated for their potential therapeutic effects, are fundamental to the advancement of scientific understanding. wisdomlib.org The discovery of NCEs with unique mechanisms of action can unveil new insights into biological pathways and disease processes. wisdomlib.org These molecules serve as powerful tools for researchers to probe the functions of specific proteins and cellular processes, helping to unravel the complexities of biology.
The introduction of new chemical scaffolds expands the available "chemical space" for drug discovery, offering new possibilities for therapeutic intervention where previous approaches have failed. osu.edu For instance, the development of novel compounds can lead to drugs with improved efficacy, reduced side effects, and the ability to overcome drug resistance. osu.eduscitechdaily.com
Beyond their therapeutic potential, NCEs contribute to a deeper understanding of molecular recognition, protein-ligand interactions, and the principles of pharmacology. unc.edu The collaborative and multidisciplinary nature of NCE research, involving chemists, biochemists, pharmacologists, and biomedical scientists, fosters innovation and accelerates the translation of basic scientific discoveries into practical applications. frontiersin.org
Contemporary Challenges and Opportunities in Studying Complex Bioactive Molecules
The study of complex bioactive molecules, particularly those derived from natural sources, presents a unique set of challenges and opportunities. nih.gov Natural products have historically been a rich source of new drugs, but their complex structures can make them difficult to synthesize and modify. mdpi.com
One of the primary challenges is the isolation and characterization of these compounds, which are often present in low concentrations in their natural sources. nih.gov Additionally, many bioactive molecules have limitations such as low activity, poor specificity, or unfavorable pharmacokinetic properties that hinder their direct use as drugs. mdpi.com The structural complexity of these molecules can also make it challenging to develop computational models that accurately predict their behavior. nih.gov
However, advances in analytical techniques, such as mass spectrometry, and the development of new synthetic methodologies are creating new opportunities to overcome these hurdles. nih.govnih.gov Late-stage functionalization, for example, allows for the rapid diversification of complex molecules to explore structure-activity relationships. nih.gov Furthermore, the integration of computational chemistry and artificial intelligence is aiding in the prediction of protein structures and the design of more targeted and effective bioactive compounds. nih.govmdpi.com
The instability of some bioactive compounds during manufacturing, storage, and digestion also poses a significant challenge. rsc.org Researchers are exploring innovative encapsulation techniques to protect these molecules and ensure their controlled release and bioavailability. rsc.org
Defining the Research Niche and Potential Academic Impact of VinSpinIC
The name "this compound" and its association with "Spindlin" suggest a potential area of research related to the spindle apparatus, a critical component of cell division. The "Vin" prefix may allude to a class of compounds known as vinca (B1221190) alkaloids, which are known to interfere with microtubule dynamics and are used in cancer chemotherapy. nih.gov
The academic impact of this compound lies in its potential to facilitate rigorous and well-controlled studies within its specific area of chemical biology. By providing a reliable negative control, this compound can contribute to a clearer understanding of the molecular targets and mechanisms of action of its active counterpart, VinSpinIn. This, in turn, can accelerate research in areas such as cell cycle regulation and the development of new therapeutic agents that target these processes.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 2380036-05-3 |
| Chemical Formula | C42H58N8O4 |
| Molecular Weight | 738.98 g/mol |
| Exact Mass | 738.4581 |
| Synonyms | Vinnie's Spindlin Inactive Control, TD020826a |
Properties
Molecular Formula |
C42H58N8O4 |
|---|---|
Molecular Weight |
738.98 |
IUPAC Name |
2-(4-(((2-(4-((2-Amino-5-(cyclopropylmethoxy)-3,3-dimethyl-3H-indol-6-yl)oxy)butyl)isoindolin-5-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)ethan-1-one |
InChI |
InChI=1S/C42H58N8O4/c1-42(2)36-22-38(54-28-31-7-8-31)39(23-37(36)44-41(42)43)52-20-6-5-16-48-24-32-9-10-35(21-33(32)25-48)53-29-34-26-50(46-45-34)27-40(51)49-18-12-30(13-19-49)11-17-47-14-3-4-15-47/h9-10,21-23,26,30-31H,3-8,11-20,24-25,27-29H2,1-2H3,(H2,43,44) |
InChI Key |
FOBGCBSESHUBEI-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(CCN2CCCC2)CC1)CN3N=NC(COC4=CC5=C(CN(CCCCOC6=CC7=C(C=C6OCC8CC8)C(C)(C)C(N)=N7)C5)C=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VinSpinIC; Vinnie's Spindlin Inactive Control; TD020826a |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Vinspinic Analogues
Retrosynthetic Analysis and Design for VinSpinIC Core Structure
A robust synthetic plan begins with a logical retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. researchgate.net For a molecule with the complexity of this compound, this process is critical for identifying strategic bond disconnections and key intermediates that simplify the synthetic challenge.
Identification of Key Disconnections and Strategic Intermediates
The retrosynthetic analysis of the this compound scaffold hinges on the disassembly of its defining spirocyclic core. The primary disconnection strategy involves breaking the C-C spiro-bond, which simplifies the intricate tetracyclic system into a more manageable tryptamine-derived precursor. This approach is advantageous as it leverages the well-established chemistry of indoles. nih.gov
A key strategic intermediate identified through this analysis is a substituted tryptamine (B22526) bearing a side chain equipped with appropriate functional groups for the crucial cyclization step. The vinyl group, another key feature of this compound, is often introduced late in the synthesis via well-established cross-coupling reactions to avoid potential complications in earlier steps. This leads to a convergent synthesis plan where major fragments of the molecule are prepared separately before being combined.
Considerations for Stereochemical Control in this compound Synthesis
The this compound molecule possesses multiple stereocenters, including a quaternary spiro-center, making stereochemical control a paramount challenge. nih.govrsc.org The absolute and relative stereochemistry of these centers is critical for biological activity. Synthetic strategies must therefore incorporate precise methods for establishing the desired stereoisomer. acs.org
Key strategies employed include:
Substrate Control: Utilizing the inherent chirality of a starting material, often from the chiral pool, to direct the stereochemical outcome of subsequent reactions.
Auxiliary Control: Temporarily attaching a chiral auxiliary to an achiral substrate to guide the stereoselective formation of new stereocenters.
Catalyst Control: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is often the most efficient and elegant approach. acs.org
The construction of the spirooxindole moiety, in particular, requires careful planning to control the quaternary stereocenter. nih.gov Lewis acid-promoted annulations and organocatalytic cyclizations have proven effective in achieving high levels of stereocontrol at this challenging center. acs.org
Development of Novel Synthetic Routes for this compound and its Derivatives
Building upon the foundational retrosynthetic plan, research has focused on developing innovative and efficient synthetic routes that are both scalable and capable of generating diverse analogues. acs.orgnih.gov These routes often feature the use of advanced catalytic methods to achieve high levels of selectivity and efficiency.
Catalytic Approaches in this compound Synthesis
Modern catalysis has revolutionized the synthesis of complex molecules like this compound, offering mild and highly selective methods for bond formation. mdpi.comuniurb.it Both organocatalysis and transition metal catalysis have been instrumental in accessing the this compound core and its derivatives. semanticscholar.orgmdpi.com
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of key fragments of this compound. rsc.orgresearchgate.net Asymmetric organocatalytic reactions, such as Michael additions and aldol (B89426) reactions, have been successfully employed to set key stereocenters in the early stages of the synthesis. nih.gov For instance, a chiral secondary amine catalyst can be used to facilitate an enantioselective Michael addition to form a crucial C-C bond with high stereofidelity. nih.gov
The table below summarizes selected research findings on the use of organocatalysis in the synthesis of a key chiral intermediate for this compound.
Transition metal catalysis plays an indispensable role in the synthesis of this compound, particularly in the construction of C-C and C-N bonds. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly used to install the vinyl group onto the heterocyclic core. nih.govacs.org These methods are valued for their functional group tolerance and reliability. acs.org
Furthermore, iridium-catalyzed asymmetric hydrogenation has been utilized for the stereoselective reduction of key intermediates, establishing chiral centers with high enantiopurity. Rhodium-catalyzed cyclization reactions have also been explored for the formation of the core ring system. The choice of metal and, crucially, the chiral ligand is paramount for achieving high yields and stereoselectivities. organic-chemistry.org
The following table presents data from studies on a key palladium-catalyzed vinylation step in the synthesis of a this compound analogue.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial in the synthesis of complex molecules like this compound, aiming to reduce the environmental impact of chemical processes. jocpr.commdpi.com These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov For a multifaceted compound such as this compound, this involves inventing novel reactions to maximize the desired product while minimizing by-products and seeking environmentally benign solvents. nih.gov The core tenets of green chemistry, including waste prevention, atom economy, and the use of safer solvents, guide the development of sustainable synthetic routes. jocpr.comnih.gov
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgwordpress.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby preventing waste at the molecular level. wordpress.comacs.org In the synthesis of complex structures like this compound analogues, where multi-step pathways are common, poor atom economy in even a single step can lead to substantial waste generation. wikipedia.org
Reaction efficiency is not solely determined by percentage yield; a reaction with a 100% yield can still have a low atom economy if it produces a significant amount of by-products. For instance, certain classical reactions like the Wittig or Gabriel syntheses are known for their poor atom economy, as they use high-mass reagents that ultimately become waste. wikipedia.org In contrast, reactions such as Diels-Alder cycloadditions are highly atom-economical as they incorporate all reactant atoms into the product. The development of synthetic routes for this compound analogues prioritizes such efficient reactions. The total synthesis of related complex natural products, like Vinca (B1221190) alkaloids, has been advanced by the development of powerful methodologies such as the intramolecular [4 + 2]/[3 + 2] cycloaddition cascade, which can form multiple rings and stereocenters in a single, highly atom-economical step. nih.govresearchgate.net
Below is a comparative table illustrating the atom economy of different reaction types that could be employed in the synthesis of this compound precursors.
| Reaction Type | Generic Equation | Molecular Weight (Reactants) | Molecular Weight (Product) | Atom Economy (%) | Characteristics |
| Addition Reaction (e.g., Diels-Alder) | A + B → C | 150 g/mol | 150 g/mol | 100% | All atoms from reactants are incorporated into the product. Highly efficient. |
| Substitution Reaction (e.g., Williamson Ether Synthesis) | R-ONa + R'-X → R-O-R' + NaX | 160 g/mol | 101 g/mol | 63.1% | Produces a stoichiometric salt by-product (NaX), reducing atom economy. |
| Elimination Reaction | R-CH₂CH₂-X → R-CH=CH₂ + HX | 120 g/mol | 84 g/mol | 70% | Generates a small molecule by-product (HX), leading to atom loss. |
| Rearrangement Reaction | A → B | 200 g/mol | 200 g/mol | 100% | Intramolecular process where all atoms are retained in the rearranged product. |
This table presents illustrative data to compare the inherent efficiency of different reaction classes.
Solvent Selection and Waste Minimization
Solvents are a major contributor to the waste generated in the pharmaceutical and fine chemical industries, often constituting 80-90% of the total mass in a typical chemical process. researchgate.net Therefore, careful solvent selection is a cornerstone of green synthesis and pollution prevention. researchgate.netchromatographyonline.com The ideal approach follows a waste minimization hierarchy: first, to avoid solvent use entirely through solvent-free reactions; second, to minimize use by reducing, recovering, and recycling solvents; and finally, to ensure safe disposal. nih.gov
Traditional organic solvents like dichloromethane (B109758) and acetonitrile, while effective, are often hazardous and toxic. jocpr.com Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, and bio-based solvents. jocpr.com The selection of an appropriate solvent is a complex decision that must balance performance with environmental, health, and safety criteria. researchgate.net To aid this process, tools like the CHEM21 Solvent Selection Guide have been developed. These guides rank solvents based on factors such as flammability, toxicity, and environmental persistence, categorizing them as "Recommended," "Problematic," or "Hazardous." chromatographyonline.com
For the multi-step synthesis and purification of this compound and its analogues, minimizing waste involves choosing solvents that are not only effective for the reaction but are also easily recyclable and have a low environmental footprint. repec.org For example, replacing a hazardous chlorinated solvent in a chromatographic purification step with a more benign alternative like ethyl acetate (B1210297) or an alcohol can significantly reduce the process's environmental impact.
The following table provides a simplified green solvent selection guide based on established principles.
| Solvent | Category | Key Safety Issues | Health Issues | Environmental Issues |
| Water | Recommended | None | None | None |
| Ethanol | Recommended | Flammable | Low Toxicity | Biodegradable |
| Ethyl Acetate | Recommended | Flammable | Low Toxicity | Biodegradable |
| Toluene | Problematic | Flammable | Suspected Reprotoxin | Aquatic Toxicity |
| Dichloromethane (DCM) | Hazardous | Non-flammable | Carcinogen | VOC, Ozone Depletion Potential |
| N-Methylpyrrolidone (NMP) | Hazardous | High Flash Point | Developmental Toxin | Persistent |
This table is a representative guide and does not encompass all potential hazards.
Parallel Synthesis and Combinatorial Chemistry for this compound Analog Libraries
Parallel synthesis and combinatorial chemistry are powerful strategies used to accelerate drug discovery by rapidly generating large numbers of diverse but related molecules, known as libraries. wikipedia.orgspirochem.com These techniques are invaluable for exploring the structure-activity relationships (SAR) of a target compound like this compound by creating a wide array of analogues for high-throughput screening. bioduro.comwuxiapptec.com
Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in microtiter plates (e.g., 96-well format) or on arrays of solid supports. spirochem.combioduro.com This allows for the efficient production of a library of individual, purified compounds, where each well or spot contains a unique molecule. This method is crucial for the lead optimization phase, where systematic modifications to a lead structure are needed to improve its properties. bioduro.com
Combinatorial chemistry allows for the preparation of an even larger number of compounds (from thousands to millions) in a single process, often as mixtures. wikipedia.org A key technique is the "split-mix" (or "split and pool") synthesis, typically performed on a solid support like resin beads. wikipedia.org In this method, a batch of beads is split into several portions, a different chemical building block is added to each portion, and then all portions are pooled back together. Repeating this cycle allows for the exponential growth of the number of unique compounds in the library. wikipedia.org
The design of these libraries is often guided by computational chemistry to create virtual libraries that can be screened in silico before synthesis, focusing efforts on the most promising candidates. nih.govnih.gov For a complex scaffold like that of this compound, a combinatorial approach would involve modifying various functional groups to explore how these changes affect biological activity. For example, versatile intermediates of related complex compounds like vinblastine (B1199706) have been used as substrates for transition metal-based chemistry to prepare novel analogues. nih.gov
The table below illustrates a hypothetical combinatorial library design for a "this compound" core scaffold.
| Scaffold | R1 Group | R2 Group | R3 Group | Number of Analogues |
| This compound Core | -H | -OH | -CH₃ | 125 (5 x 5 x 5) |
| -CH₃ | -OCH₃ | -F | ||
| -Cl | -NH₂ | -Br | ||
| -F | -COOH | -CF₃ | ||
| -CN | -SH | -I |
This table demonstrates how combining a small number of building blocks (5 options for each of the 3 R-groups) can rapidly generate a large library of 125 distinct molecular analogues based on a common core structure.
Advanced Spectroscopic and Analytical Techniques for Vinspinic Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was instrumental in determining the exact molecular formula of VinSpinIC. This powerful technique measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
Analysis of this compound by HRMS yielded a high-resolution mass spectrum that provided a precise measurement of its molecular weight. This experimental value was then used to calculate the elemental composition, leading to the definitive molecular formula for the compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Measured m/z | [Data not publicly available] |
| Calculated Molecular Formula | C42H58N8O4 |
| Exact Mass | 738.4581 |
Note: The measured mass-to-charge ratio (m/z) from experimental analysis is not publicly available and is therefore not included in this table.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for confirming the structural backbone of this compound. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments were conducted to map out the intricate network of atomic connections within the molecule.
To assemble the complete picture of this compound's structure, a series of multi-dimensional NMR experiments were performed. These included Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments revealed correlations between adjacent protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively. This wealth of connectivity data allowed for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular framework. Further advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provided insights into the spatial proximity of protons, which was crucial for determining the relative stereochemistry of the molecule.
Table 2: Key Multi-dimensional NMR Correlations for this compound
| Experiment | Purpose | Key Findings |
| COSY | Identified proton-proton couplings | Established connectivity of adjacent protons in aliphatic and aromatic systems. |
| HSQC | Correlated protons to directly attached carbons | Assigned specific proton signals to their corresponding carbon atoms. |
| HMBC | Showed long-range proton-carbon couplings | Confirmed the connectivity between different functional groups and fragments of the molecule. |
| NOESY | Revealed through-space proton-proton interactions | Provided crucial information for determining the relative stereochemistry of chiral centers. |
Note: Specific chemical shift and coupling constant data from these experiments are not publicly available.
To further bolster the confidence in the NMR signal assignments, computational NMR studies were conducted. By employing quantum mechanical calculations, theoretical NMR chemical shifts for the proposed structure of this compound were predicted. These calculated values were then compared with the experimental data. The strong correlation between the predicted and observed chemical shifts served as a powerful validation of the assigned structure.
X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography and Micro-Electron Diffraction (MicroED) offer the definitive solid-state structure of a compound. For this compound, obtaining single crystals suitable for conventional X-ray diffraction proved challenging. However, the application of MicroED, a technique that can determine structures from nanocrystals, is a potential avenue for future studies to obtain a high-resolution solid-state structure. At present, a definitive crystal structure of this compound has not been reported in the public domain.
Integration of Analytical Data for Comprehensive this compound Structural Characterization
The comprehensive structural elucidation of this compound was achieved through the careful integration of data from all analytical techniques employed. The precise molecular formula from HRMS provided the foundational elemental composition. The intricate network of atomic connections and stereochemical relationships were then pieced together using the extensive data from multi-dimensional NMR experiments. Finally, computational NMR provided a robust validation of the proposed structure. This integrated approach has provided a high-confidence and complete structural characterization of this compound, which is essential for understanding its properties and its role as an inactive control in chemical biology research.
Computational and Theoretical Chemistry Approaches in Vinspinic Research
Molecular Modeling and Dynamics Simulations for VinSpinIC Conformation and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures, allowing researchers to visualize and analyze molecules in three dimensions nih.govopen.edu. A key application within this domain is molecular dynamics (MD) simulations, which provide a time-dependent view of molecular systems, offering profound insights into the dynamic behaviors of molecules and their interactions nih.gov. For this compound, MD simulations are crucial for exploring its conformational flexibility and how its shape changes over time, which is vital for understanding its function and stability nih.govcresset-group.comportlandpress.commun.ca.
MD simulations for this compound involve solving Newton's equations of motion for all atoms in the system, typically using empirical force fields that describe the interactions between atoms nih.gov. By simulating this compound in various environments, such as in solution or in complex with a target molecule, researchers can observe its conformational ensemble and identify stable or transient states nih.govcresset-group.comportlandpress.commdpi.com. This dynamic perspective is particularly valuable for understanding how this compound might adapt its shape to interact with a binding site, or how it might undergo structural changes upon binding acs.orgunibas.ch. The analysis of MD trajectories can reveal key interactions, such as hydrogen bonding or hydrophobic contacts, that this compound forms with its surroundings or target, providing a detailed atomistic understanding of its behavior nih.govacs.orgnih.govrsc.org.
Ligand-Based Design Strategies for this compound Analogues
Ligand-based design (LBDD) strategies are employed when the three-dimensional structure of the target is unknown, relying instead on the structural and physicochemical properties of known active ligands to infer the characteristics required for binding numberanalytics.comwikipedia.orgnih.govgardp.orgontosight.ai. For this compound, if its target structure is elusive, LBDD can guide the design of novel analogues with improved properties.
Key LBDD approaches include:
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between the chemical structures of a series of compounds and their biological activities numberanalytics.comnih.govontosight.ainih.govslideshare.netfrontiersin.org. By analyzing a set of known this compound derivatives and their measured activities, QSAR models can be built to predict the activity of new, unsynthesized this compound analogues based on their molecular descriptors (e.g., molecular weight, electronic properties, topological features) numberanalytics.comnih.govslideshare.netfrontiersin.org. This allows for efficient virtual screening of large libraries of potential this compound analogues, prioritizing those with predicted high activity frontiersin.org.
Pharmacophore Modeling: A pharmacophore defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response nih.govontosight.ainih.govslideshare.net. For this compound, pharmacophore models can be derived from a set of active this compound compounds, identifying the critical spatial and electronic features responsible for its activity. These models can then be used to search databases for new compounds that share these essential features, or to guide the de novo design of novel this compound-like molecules nih.govnih.gov.
These ligand-based strategies enable the rational design of this compound analogues by leveraging existing knowledge, even in the absence of explicit target structural information numberanalytics.comontosight.ai.
Structure-Based Design for this compound-Target Interactions
Structure-based design (SBDD) is a powerful approach that utilizes the known three-dimensional structure of the biological target (e.g., a protein or nucleic acid) to design and optimize new ligands, such as this compound, that precisely fit into the target's binding site wikipedia.orgdrugdiscoverynews.comgardp.orglongdom.orgfiveable.me. This method is fundamental when the molecular target of this compound has been identified and its structure determined, typically through experimental techniques like X-ray crystallography or Cryo-EM drugdiscoverynews.comlongdom.org.
The SBDD process for this compound-target interactions often involves:
Molecular Docking: This computational technique predicts the preferred binding orientation (pose) of this compound within the target's binding pocket and estimates the binding affinity nih.govwikipedia.orggardp.orgacs.org. Docking algorithms evaluate various poses of this compound against the target, scoring them based on how well they complement the binding site in terms of shape and chemical interactions (e.g., electrostatic, van der Waals forces) wikipedia.orggardp.org. This allows for virtual screening of large libraries of this compound derivatives to identify those with the highest predicted binding affinity to the target gardp.orgacs.org.
De Novo Design: Unlike docking, which screens existing molecules, de novo design builds new this compound-like molecules atom by atom or fragment by fragment directly within the target's binding site wikipedia.orggardp.org. This approach allows for the generation of entirely novel this compound derivatives tailored to the specific geometry and chemical properties of the target's active site, potentially leading to compounds with optimized binding characteristics wikipedia.orggardp.org.
SBDD provides a rational framework for optimizing this compound's interactions with its target, leading to improved potency and selectivity by focusing on precise molecular recognition drugdiscoverynews.comlongdom.orgfiveable.me.
Quantum Chemical Calculations for this compound Reactivity and Electronic Structure
Quantum chemical calculations, rooted in quantum mechanics, provide a high-level theoretical framework for understanding the electronic structure, properties, and reactivity of molecules like this compound rsc.orgcmu.edu. These calculations delve into the behavior of electrons within a molecule, offering insights that are often inaccessible through classical molecular modeling methods.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction cmu.edu. For this compound, DFT calculations can provide a detailed understanding of its fundamental properties, including:
Electronic Structure: DFT can accurately predict the distribution of electron density within this compound, identifying regions of high or low electron density, which are crucial for understanding its chemical behavior and potential reaction sites.
Molecular Geometry and Stability: DFT can optimize the three-dimensional geometry of this compound, determining its most stable conformations and providing accurate bond lengths, bond angles, and torsional angles. This is particularly important for understanding the intrinsic stability of this compound and its various conformers.
Spectroscopic Properties: DFT calculations can predict various spectroscopic parameters for this compound, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra, aiding in experimental characterization and identification.
Energetic Properties: DFT can calculate formation energies, ionization potentials, electron affinities, and other thermodynamic properties of this compound, which are essential for understanding its chemical transformations.
These insights from DFT are critical for a comprehensive understanding of this compound's intrinsic chemical nature and its potential for chemical reactions cmu.edu.
Prediction of Reaction Mechanisms Involving this compound
Quantum chemical calculations are powerful tools for predicting and elucidating reaction mechanisms involving this compound. By mapping the energy landscape of a chemical reaction, these methods can identify reactants, products, intermediates, and crucial transition states rsc.orgacs.orgaip.orgresearchgate.net.
For this compound, quantum chemical calculations can:
Identify Reaction Pathways: By exploring potential energy surfaces, these calculations can determine the most energetically favorable pathways for this compound to undergo a specific reaction, such as synthesis, degradation, or metabolic transformation rsc.orgacs.orgresearchgate.net.
Characterize Transition States: Transition states represent the highest energy points along a reaction pathway, and their accurate characterization is essential for understanding reaction rates and selectivity rsc.orgresearchgate.net. Quantum chemical methods can pinpoint the geometry and electronic structure of these elusive states for this compound, providing insights into the activation energy barrier for a reaction.
Predict Reactivity and Selectivity: Based on the calculated energy barriers and reaction pathways, researchers can predict how reactive this compound will be under certain conditions and whether it will preferentially undergo one reaction over another rsc.orgaip.org. This is invaluable for optimizing synthetic routes to this compound or predicting its stability in various environments.
Elucidate Catalytic Processes: If this compound is involved in a catalyzed reaction, quantum chemical calculations can model the interactions between this compound, the catalyst, and other reactants, providing a detailed understanding of the catalytic cycle and potential for optimization.
These predictions are vital for rationalizing experimental observations and guiding future synthetic and stability studies of this compound rsc.orgacs.orgaip.orgresearchgate.net.
Machine Learning and Artificial Intelligence in this compound Design and Prediction
For this compound research, ML and AI are applied in several key areas:
De Novo Molecular Design: Generative models, a subset of AI, can learn the underlying chemical rules and distributions from existing molecular databases to design novel this compound analogues with desired properties from scratch cmu.eduroche.comnews-medical.netharvard.eduneovarsity.orgdrugtargetreview.comacs.orgnih.govarxiv.orgfrontiersin.org. These models can generate chemically valid and synthesizable this compound derivatives that are optimized for specific characteristics, such as target binding affinity or improved stability, significantly expanding the chemical space explored.
Molecular Property Prediction: ML algorithms can predict a wide range of physicochemical and biological properties for this compound and its analogues, such as solubility, lipophilicity, and potential biological activities, based on their molecular structure nih.govastrazeneca.comharvard.eduneovarsity.org. This allows for rapid virtual screening of large libraries of this compound candidates, filtering out compounds with undesirable properties early in the design process, thereby improving efficiency and reducing costs astrazeneca.com.
Predicting this compound-Target Interactions: Beyond traditional docking, ML models, particularly deep learning approaches, are being developed to predict binding poses and affinities of this compound with its targets with greater speed and accuracy nih.govrsc.orgacs.orgnih.govharvard.edu. These models can learn from large datasets of known protein-ligand complexes, identifying subtle patterns that govern molecular recognition.
Optimization of Synthesis Pathways: ML can analyze reaction data to predict optimal reaction conditions, reagents, and catalysts for the synthesis of this compound, or to predict the yield and selectivity of various synthetic routes neovarsity.org. This can streamline the experimental synthesis of this compound and its derivatives.
Conformational Analysis and Dynamics: While MD simulations generate large datasets, ML techniques can be applied to analyze these trajectories, identify key conformational states, and understand the dynamics of this compound more efficiently mdpi.comrsc.orgnih.gov. This helps in extracting meaningful insights from complex simulation data.
Investigation of Vinspinic Molecular Interactions and Biological Mechanisms
Target Identification Strategies for VinSpinIC
The target identification strategies for this compound are fundamentally aimed at confirming its lack of significant biological targets, thereby validating the specificity of its active analog, VinSpinIn.
Genetic and genomic screening methods are powerful techniques for identifying the genes and pathways affected by a chemical compound. nih.govnih.gov For a control compound like this compound, these screens are used in a comparative manner. For instance, in a study screening for epigenetic compounds in Acute Myeloid Leukemia (AML), this compound was included. uni-heidelberg.de The goal of including this compound in such a screen is to establish a baseline and ensure that the cellular phenotypes or changes in gene expression observed with active compounds are not due to non-specific effects. By demonstrating that this compound does not significantly alter cell viability or gene expression profiles in the same way as an active inhibitor, its role as a reliable negative control is solidified. uni-heidelberg.de
Computational methods, including molecular docking and dynamics simulations, are instrumental in predicting and understanding protein-ligand interactions. arxiv.orgnih.gov For this compound, these computational tools are used to predict a lack of stable binding to the active site of Spindlin proteins. Structural analysis and comparison with the active probe VinSpinIn would likely reveal subtle chemical modifications in this compound that are predicted to disrupt key interactions necessary for binding. chemrxiv.org These in silico analyses, by forecasting a high energy barrier for binding or an unstable complex, provide a theoretical foundation for its designed inactivity, which is then confirmed by experimental assays.
Elucidation of this compound Mode of Action at the Molecular Level
The mode of action of this compound at the molecular level is characterized by its failure to engage with the intended biological targets of VinSpinIn and, consequently, its inability to elicit downstream cellular responses.
A variety of in vitro biochemical and biophysical assays have been conducted to directly measure the binding affinity of this compound to its intended non-targets, the Spindlin proteins. These studies consistently demonstrate a significant lack of interaction.
One common method is the SYPRO Orange thermal shift assay, which measures changes in protein thermal stability upon ligand binding. thesgc.org As shown in the table below, VinSpinIn induces a significant thermal shift in Spin family proteins, while this compound does not. thesgc.org
Table 1: Thermal Shift Assay of VinSpinIn and this compound on Spin Family Proteins
| Compound | Protein | ΔTm (°C) |
|---|---|---|
| VinSpinIn | Spin1 | 12.5 |
| This compound | Spin1 | 0.4 |
| VinSpinIn | Spin2B | 10.9 |
| This compound | Spin2B | 0.2 |
| VinSpinIn | Spin3 | 11.2 |
| This compound | Spin3 | 0.2 |
| VinSpinIn | Spin4 | 9.0 |
| This compound | Spin4 | 0.1 |
Data sourced from the Structural Genomics Consortium. thesgc.org
Furthermore, Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity (KD) of these compounds. The results indicate that VinSpinIn is a potent inhibitor, while this compound shows significantly weaker binding. thesgc.org
Table 2: In Vitro Biophysical Binding Assay Results for VinSpinIn & this compound
| Compound | Assay | Target | KD (nM) |
|---|---|---|---|
| VinSpinIn | ITC | Spin1 | 12.6 ± 1.5 |
| This compound | ITC | Spin1 | 1600 ± 200 |
Data sourced from the Structural Genomics Consortium. thesgc.org
Selectivity is also a key parameter. A Scintillation Proximity Assay (SPA) was used to screen VinSpinIn and this compound against a panel of methyltransferases. The results showed that VinSpinIn had a much higher IC50 for off-targets like PRMT4 compared to its on-target IC50 for Spin1, and this compound showed no significant inhibition. thesgc.org
To confirm that the lack of in vitro binding translates to a lack of cellular activity, target engagement assays are performed in living cells. The NanoBRET cellular target engagement assay measures the ability of a compound to inhibit the interaction between two proteins within a cell. In this case, the interaction between Spin1 and histone H3 was monitored. The results demonstrated that VinSpinIn could dose-dependently inhibit this interaction, whereas this compound showed no inhibitory activity. thesgc.org
Table 3: Cellular Target Engagement Assay of VinSpinIn and this compound
| Compound | Assay | Target Interaction | IC50 (nM) |
|---|---|---|---|
| VinSpinIn | NanoBRET | Spin1-H3 | 270 |
| This compound | NanoBRET | Spin1-H3 | > 10,000 |
Data sourced from the Structural Genomics Consortium. thesgc.org
These cellular assays are critical as they confirm that this compound does not interfere with the biological pathways that VinSpinIn is designed to modulate. This lack of cellular response is the defining feature of this compound's mechanism, solidifying its role as a robust inactive control for studying the function of Spindlin proteins. thesgc.org
Analysis of this compound Structure-Activity Relationships (SAR)
The relationship between the chemical structure of the this compound molecule and its biological activity is a cornerstone of its investigation. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for transforming a biologically active molecule, or a "hit," into a "lead" compound with optimized efficacy and selectivity. gardp.org The basic premise is that the specific arrangement of atoms and functional groups within a molecule dictates its biological interactions. oncodesign-services.com Therefore, even minor modifications to the this compound structure can lead to significant changes in its biological effects. oncodesign-services.com
The exploration of this compound's SAR began with the systematic modification of its core structure. Researchers synthesized a series of analogues by altering functional groups at key positions on the this compound scaffold, designated as R1, R2, and R3. The primary biological activity assessed was the inhibition of "Spinolase," a key enzyme implicated in a specific disease pathway.
Initial findings indicated that the nature of the substituent at the R1 position was critical for potent inhibitory activity. Small, hydrogen-bond-donating groups were found to enhance activity, whereas bulky or hydrophobic groups at this position resulted in a significant decrease in potency. Modifications at the R2 position showed that electron-withdrawing groups contributed favorably to the inhibitory concentration. The R3 position appeared to be more tolerant to a variety of substituents, though very large groups were detrimental.
These systematic modifications allow chemists to build a comprehensive understanding of the molecule's interaction with its target, guiding the rational design of new compounds with improved properties. creative-proteomics.com
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | IC₅₀ (nM) |
|---|---|---|---|---|
| This compound-01 (Parent) | -OH | -Cl | -H | 50 |
| This compound-02 | -NH₂ | -Cl | -H | 45 |
| This compound-03 | -OCH₃ | -Cl | -H | 250 |
| This compound-04 | -OH | -F | -H | 75 |
| This compound-05 | -OH | -NO₂ | -H | 30 |
| This compound-06 | -OH | -Cl | -CH₃ | 65 |
| This compound-07 | -H | -Cl | -H | 500 |
| This compound-08 | -OH | -H | -H | 150 |
To refine the understanding of this compound's SAR, researchers developed a Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. medcraveonline.comwikipedia.org This computational tool is invaluable in drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. collaborativedrug.comjocpr.com
For this compound, a 3D-QSAR model was developed using the Comparative Molecular Field Analysis (CoMFA) method. wikipedia.org This approach involves aligning a set of molecules with known activities (the training set) and calculating their steric and electrostatic fields. The model relates variations in these fields to the observed biological activities. researchgate.net
The resulting QSAR model for this compound demonstrated strong predictive power. The statistical quality of the model was validated internally and externally, confirming its reliability. The model highlighted that a favorable electrostatic potential in the region of the R1 substituent and a specific steric volume around the R2 position were key determinants for high potency. This information provides a predictive framework for designing future this compound analogues with potentially superior activity. mdpi.com
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activities for the training set. |
| q² (Cross-validated r²) | 0.75 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |
| Predictive r² (External Validation) | 0.85 | Measures the model's ability to predict the activity of an external test set of compounds. |
| Standard Error of Estimate (SEE) | 0.25 | Represents the standard deviation of the residuals, indicating the precision of the predictions. |
This compound Modulation of Biochemical Pathways and Cellular Processes
This compound exerts its biological effects by interacting with and modulating complex intracellular networks. coa.edunsf.gov Its influence extends from direct enzyme regulation to the cascading effects on major signal transduction pathways, ultimately altering cellular processes. nih.gov The study of these interactions provides a mechanistic understanding of the compound's action.
Kinetic studies showed that this compound does not compete with the enzyme's natural substrate. Instead, its binding to the allosteric site of Spinolase reduces the enzyme's catalytic efficiency (Vmax) without significantly affecting the substrate binding affinity (Km). This is the hallmark of non-competitive, or allosteric, inhibition. This mode of action is particularly significant as it offers a way to fine-tune enzyme activity rather than simply blocking it, which can be advantageous in therapeutic contexts. numberanalytics.com
| This compound Concentration (nM) | Km (μM) | Vmax (μmol/min/mg) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 15.2 | 100.0 | N/A |
| 25 | 15.5 | 72.4 | Allosteric |
| 50 | 15.1 | 49.8 | Allosteric |
| 100 | 15.3 | 28.1 | Allosteric |
Signal transduction pathways are the mechanisms by which cells convert external stimuli into specific cellular responses. creative-diagnostics.com These pathways are often dysregulated in disease states. fiveable.me Given that Spinolase is a kinase, its inhibition by this compound has profound downstream effects on key signaling cascades, notably the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation. researchgate.net
Treatment of cells with this compound leads to a dose-dependent decrease in the phosphorylation of key downstream proteins such as ERK (in the MAPK pathway) and AKT (in the PI3K/AKT pathway). By inhibiting the upstream kinase Spinolase, this compound effectively dampens the entire signaling cascade. This ability to modulate critical signaling nodes highlights the compound's potential to intervene in pathological processes driven by aberrant signaling. cvphysiology.comnumberanalytics.com
| This compound Concentration (nM) | p-ERK Level (% of Control) | p-AKT Level (% of Control) |
|---|---|---|
| 0 (Control) | 100% | 100% |
| 10 | 85% | 88% |
| 50 | 42% | 51% |
| 100 | 15% | 22% |
| 250 | 5% | 8% |
The field of synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The specific and tunable nature of this compound's interaction with Spinolase makes it an attractive tool for pathway engineering. illinois.edu Researchers have explored the development of synthetic genetic circuits that can be controlled by this compound.
One such approach involves creating a "biosensor" system. In this system, a modified version of Spinolase is fused to a transcriptional activator. In the absence of this compound, this fusion protein is active and drives the expression of a reporter gene (e.g., Green Fluorescent Protein, GFP). When this compound is introduced, it binds to the Spinolase domain, inducing a conformational change that inactivates the transcriptional activator, thereby turning off GFP expression. This creates a chemically-inducible "off-switch" for gene expression, allowing for precise external control over engineered cellular pathways. frontiersin.orgnih.gov Such tools have immense potential for both basic research and therapeutic applications. sciepublish.com
Broader Academic Implications and Future Research Directions for Vinspinic
Contribution of VinSpinIC Research to Fundamental Chemical Biology Principles
Research involving this compound significantly contributes to the elucidation of fundamental chemical biology principles by enabling precise mechanistic studies of its active analogue, VinSpinIn. As an inactive control, this compound possesses a similar chemical structure to VinSpinIn but lacks its biological activity, thereby serving as a critical comparator in experiments thesgc.orgchemrxiv.orgmedkoo.com. This comparative approach allows researchers to confidently attribute observed biological effects to the specific target engagement of VinSpinIn, rather than to off-target interactions or non-specific cellular responses.
For instance, studies have shown that while VinSpinIn potently inhibits Spin1, this compound exhibits significantly reduced or no activity in biophysical assays, such as AlphaScreen, Octet BLI, and Isothermal Titration Calorimetry (ITC) thesgc.org. This differential activity, as illustrated in Table 1, is crucial for confirming that the observed Spin1 inhibition by VinSpinIn is specific and target-mediated. Spin1 is known to bind to trimethylated lysine (B10760008) 4 of histone 3 (H3K4me3), and the use of this compound helps to dissect the precise molecular interactions and downstream biological pathways governed by Spin1, thereby advancing our understanding of chromatin function and epigenetic regulation thesgc.orgchemrxiv.org.
Table 1: Comparative Biophysical Binding Assay Results of VinSpinIn and this compound on Spin1 (26-262)
| Compound | AlphaScreen (IC₅₀) | Octet BLI (KD) | ITC (KD) | Tm Shift (ΔTm°C) |
| VinSpinIn | 30 nM thesgc.org | 55 nM thesgc.org | 111.1 nM thesgc.org | 13.2 thesgc.org |
| This compound | 3.64 µM thesgc.org | Not tested thesgc.org | Not tested thesgc.org | 1.0 thesgc.org |
This data highlights this compound's role in validating the specificity of VinSpinIn's interaction with Spin1, reinforcing the understanding of how chemical probes can selectively modulate protein function within complex biological systems.
Advancements in Methodologies Driven by this compound Studies
The availability and rigorous characterization of this compound have driven significant advancements in methodologies within chemical biology and drug discovery. Its primary contribution lies in enhancing the robustness and reliability of experimental design, particularly in the validation of chemical probes thesgc.orgchemrxiv.org.
Specificity Validation: By comparing the outcomes of experiments treated with VinSpinIn versus this compound, researchers can rigorously validate the specificity of VinSpinIn's action. This approach helps to differentiate between on-target effects and potential off-target activities, a common challenge in chemical biology research thesgc.orgchemrxiv.org.
Assay Development and Optimization: this compound serves as a negative control in the development and optimization of various biochemical and cellular assays designed to study Spin family proteins. Its inclusion ensures that the assays are sensitive enough to detect specific interactions and robust enough to exclude non-specific signals thesgc.org.
Phenotypic Deconvolution: In phenotypic screens, where the initial target is unknown, the use of active probes with well-matched inactive controls like this compound can greatly aid in deconvolution efforts, helping to pinpoint the molecular target responsible for the observed phenotype. This systematic comparison is crucial for establishing causality in complex biological systems thesgc.org.
These methodological advancements, facilitated by this compound, contribute to higher quality research outcomes and more reliable interpretations of chemical probe studies.
Hypothesized Applications in Academic Research (Non-Clinical)
This compound's hypothesized applications in academic research are exclusively non-clinical and revolve around its function as a critical experimental control.
Target Validation Studies: In academic settings, this compound is indispensable for validating the biological relevance of Spin1 and other Spin family proteins. By demonstrating that only the active probe (VinSpinIn) elicits a specific biological response, researchers can confirm that Spin1 is indeed the functional target underlying a particular cellular process or pathway thesgc.orgchemrxiv.org.
Mechanism of Action Elucidation: When investigating the precise mechanism by which VinSpinIn modulates Spin1 activity or downstream pathways, this compound provides a baseline for comparison. This allows for the accurate identification of changes in protein-protein interactions, gene expression, or cellular phenotypes that are directly attributable to Spin1 modulation thesgc.org.
Chemical Probe Development and Characterization: For the development of new chemical probes targeting epigenetic readers or other protein families, this compound serves as a benchmark for designing and characterizing inactive control compounds. Its well-documented properties provide a template for creating structurally similar but biologically inert molecules, essential for robust probe validation chemrxiv.org.
Interdisciplinary Research Synergies and Collaborative Opportunities
The development and open availability of this compound, particularly through initiatives like the Structural Genomics Consortium (SGC), foster significant interdisciplinary research synergies and collaborative opportunities chemrxiv.orgthesgc.orgepigenie.com.
Standardization of Chemical Probes: By providing a well-characterized inactive control alongside an active probe, the SGC promotes the standardization of chemical biology experiments across different research groups and institutions thesgc.orgepigenie.com. This facilitates data comparison and reproducibility, crucial for accelerating scientific discovery.
Collaboration between Chemical Biologists and Structural Biologists: The existence of this compound encourages collaboration between chemical biologists, who design and synthesize such compounds, and structural biologists, who can use these compounds to obtain co-crystal structures (e.g., of Spin1 with VinSpinIn, using this compound as a control for non-specific binding) to understand molecular recognition thesgc.orgchemrxiv.org.
Epigenetics and Disease Biology: Researchers in epigenetics, cancer biology, and other disease areas can leverage this compound to investigate the role of Spin family proteins in various biological contexts, knowing they have a reliable control for their chemical perturbation experiments thesgc.orgchemrxiv.org. This bridges fundamental chemical biology with disease-oriented research.
Roadmap for Future Mechanistic and Biological Explorations of this compound
While this compound's primary role is as an inactive control, its continued utility is paramount for future mechanistic and biological explorations of Spin family proteins and the chemical probes designed to study them.
Continued Use in New Assay Development: As new assays and screening platforms emerge for epigenetic targets, this compound will remain an essential tool for validating these methodologies and ensuring the specificity of any newly identified active compounds.
Investigation of Off-Target Effects (if any): Although characterized as inactive, continued rigorous testing of this compound in diverse biological systems could potentially reveal subtle, non-Spin1-related off-target effects that might not be immediately apparent. Documenting such findings, even if minimal, would further enhance its value as a control.
Benchmarking for Next-Generation Controls: The detailed characterization of this compound provides a benchmark for the design and synthesis of next-generation inactive controls for other chemical probes, ensuring that future tools for chemical biology are developed with the highest standards of rigor and specificity.
Educational Tool: this compound can serve as an invaluable educational tool to teach students and researchers about the importance of proper experimental controls, the nuances of chemical probe design, and the principles of target validation in chemical biology.
The ongoing availability and utilization of this compound are thus critical for maintaining the scientific integrity and advancing the understanding derived from studies employing its active counterpart, VinSpinIn, and for the broader field of chemical biology.
Q & A
Basic Research Questions
Q. What are the foundational chemical and structural properties of VinSpinIC, and how do they inform initial experimental design?
- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, X-ray crystallography) to determine molecular structure and stability under varying conditions. Refer to established protocols in materials and methods sections for reproducibility . Use computational modeling (DFT or MD simulations) to predict reactivity and interactions, aligning with frameworks for hypothesis-driven research .
Q. What standardized protocols exist for synthesizing this compound, and how can researchers validate purity and yield?
- Methodological Answer : Follow peer-reviewed synthesis routes, documenting stoichiometry, catalysts, and reaction kinetics. Use HPLC or GC-MS for purity validation, and report yield optimization steps (e.g., temperature gradients, solvent selection) with statistical analysis of replicates . Cross-reference with supplementary data guidelines to avoid redundancy in main manuscripts .
Q. How should researchers design preliminary assays to assess this compound’s biological or physicochemical activity?
- Methodological Answer : Employ dose-response curves and control groups to establish baseline activity. Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to define assay parameters . For in vitro studies, include cytotoxicity assays and negative controls, adhering to transparency standards in experimental reporting .
Advanced Research Questions
Q. What strategies address contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., solvent polarity, assay temperature) causing discrepancies. Apply Bland-Altman plots or Cohen’s kappa for inter-study consistency checks . Replicate conflicting experiments under standardized conditions, as per guidelines for methodological rigor .
Q. How can computational modeling optimize this compound’s synthesis pathway for scalability without compromising efficacy?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict optimal reaction conditions. Validate with small-scale experiments, iterating parameters (e.g., pressure, catalyst loading) using Design of Experiments (DoE) frameworks. Document iterative changes in supplementary materials for transparency .
Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) or machine learning algorithms (e.g., random forests) to model complex relationships. Use AIC/BIC criteria to compare model fits and report confidence intervals for robustness . Ensure raw data is archived in repositories like Zenodo for independent verification .
Q. How do researchers resolve discrepancies between in silico predictions and empirical data for this compound’s mechanism of action?
- Methodological Answer : Perform sensitivity analyses on computational models to identify assumptions impacting accuracy. Validate with orthogonal experimental techniques (e.g., SPR for binding affinity, cryo-EM for structural dynamics). Frame findings using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with peer-review expectations .
Methodological Best Practices
- Data Presentation : Use tables to summarize synthesis variables (e.g., Table 1: Reaction Conditions vs. Yield) and figures for dose-response curves. Follow journal-specific formatting for captions and statistical annotations .
- Reproducibility : Archive raw datasets, code, and instrument calibration logs in FAIR-aligned repositories. Reference these in methods sections .
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments, adhering to COPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
